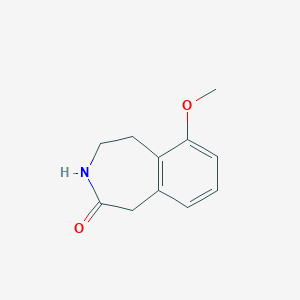

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

Description

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene core, with a ketone group at position 2 and a methoxy substituent at position 6 on the benzene ring. The methoxy group confers distinct electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. This compound serves as a structural template for pharmaceuticals targeting neurological and cardiovascular disorders, given the benzazepinone scaffold’s prevalence in drug discovery .

Properties

IUPAC Name |

9-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8-7-11(13)12-6-5-9(8)10/h2-4H,5-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJQXTQHDKCDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one typically involves the ring expansion rearrangement of 6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction produces a mixture of two isomers, with this compound being the major product due to the electron-donating effect of the methoxy group at the 6th position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group in the benzazepinone ring to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (CAS Number: 90047-53-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

The molecular formula of this compound is CHNO with a molecular weight of approximately 177.24 g/mol. The compound features a methoxy group at the 6-position of the benzazepine ring structure.

| Property | Value |

|---|---|

| CAS Number | 90047-53-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 177.24 g/mol |

| Melting Point | 44-45 °C |

| Purity | ≥95% |

Synthesis

The synthesis of this compound involves several steps including the use of trifluoroacetic acid and sodium hydroxide under controlled conditions. This method has shown a high yield of approximately 96% in laboratory settings .

Cholinesterase Inhibition

One notable area of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that derivatives of similar benzazepine compounds exhibited varying degrees of AChE inhibitory activity. Although specific data for this compound was limited, related compounds have shown promising results in inhibiting AChE with IC values in the nanomolar range .

Analgesic Activity

Research into the analgesic properties of related benzazepine compounds has indicated minimal effectiveness in standard assays such as the mouse hot plate and tail-flick tests. For instance, certain derivatives showed no significant analgesic activity . This suggests that while structural similarities may exist within the class of compounds, their biological activities can vary significantly.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects against neurodegenerative diseases, similar compounds were tested for their ability to inhibit cholinesterases and protect neuronal cells from apoptosis. The findings indicated that certain derivatives could significantly reduce cell death in vitro . While direct studies on this compound are lacking, these results highlight the potential therapeutic applications of benzazepine derivatives in neuroprotection.

Case Study 2: Cytotoxicity Testing

Another research effort involved testing various benzazepine derivatives for cytotoxicity against cancer cell lines. The results showed that some derivatives could induce apoptosis in cancer cells without affecting normal cells adversely. This suggests a potential for selective cytotoxicity that could be explored further with 6-Methoxy derivatives .

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Crystallography : The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. High-resolution data can resolve methoxy and lactam groups in the benzazepinone core .

- Spectroscopy :

Advanced: How to design experiments for studying ring rearrangements in derivatives?

Methodological Answer:

- Nucleophile Screening : Treat intermediates (e.g., chromenylmethylene-benzodiazepinone) with KOH, NHOAc, or hydrazine to trigger pyrano/pyrido rearrangements. Monitor via HPLC or TLC .

- Kinetic Studies : Use time-resolved NMR to track ring-opening/closing dynamics under varying pH and temperature.

- Computational Modeling : Apply DFT calculations to predict transition states and reaction pathways (software: Gaussian, ORCA) .

Key Finding : Hydrazine hydrate selectively forms pyrazole derivatives, while malononitrile yields pyridine analogs .

Advanced: What strategies ensure rigorous impurity profiling?

Methodological Answer:

- HPLC Method : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA) and UV detection at 220 nm. Relative retention times (RRT) help identify impurities (e.g., RRT 0.5 for t-butyl esters) .

- Validation Parameters :

- Specificity : Resolve peaks for benazepril-related compounds (e.g., USP Benazepril Related Compound A).

- Linearity : Calibration curves (R > 0.999) for quantification.

- Limit of Detection : ≤0.1% for minor impurities .

Q. Table 2: Common Impurities and RRT

| Impurity Structure | RRT | Acceptable Limit |

|---|---|---|

| t-Butyl ester derivative | 0.5 | ≤0.5% |

| Ethoxycarbonyl-phenylpropyl analog | 1.8 | ≤0.2% |

| Cyclohexyl-propyl acetamide | 2.1 | ≤0.3% |

Advanced: How to resolve contradictions in pharmacological data (e.g., receptor binding vs. toxicity)?

Methodological Answer:

- Dose-Response Studies : Compare IC values across assays (e.g., Alzheimer’s-related acetylcholinesterase inhibition vs. cytotoxicity in HEK293 cells) .

- Metabolite Screening : Use LC-MS/MS to identify reactive metabolites that may explain toxicity discrepancies .

- In Silico Tox Prediction : Tools like ProTox-II or ADMETLab assess hepatotoxicity and cardiotoxicity risks .

Key Consideration : Limited toxicity data for intermediates (e.g., 1,5-methano-benzazepines) necessitate cautious in vivo validation .

Basic: Which analytical techniques ensure compound purity in preclinical studies?

Methodological Answer:

- HPLC-PDA : Quantify purity (>98%) using diode-array detection to detect UV-absorbing impurities .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess stability (e.g., mp >250°C indicates thermal robustness) .

Advanced: What computational methods predict ligand-receptor interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., 5-HT receptors). Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with methoxy groups) using MOE or Phase .

Case Study : Benazepril analogs show ACE inhibition via Zn coordination, suggesting similar mechanisms for benzazepinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.